1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one
Overview
Description
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one is a synthetic compound with potential applications in various scientific fields. This molecule combines several functional groups, which contribute to its unique chemical properties and potential bioactivity. The presence of a fluorophenyl ring, a triazolopyrimidine core, and a piperazine moiety makes it an interesting subject for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one typically involves multiple steps:
Formation of the triazolopyrimidine core: : This often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the fluorophenyl group: : A nucleophilic aromatic substitution or Suzuki coupling reaction can be employed.
Piperazine ring formation: : Piperazine is introduced using standard amine chemistry, involving reagents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI for amide bond formation.
Final functionalization: : The propylpentanone side chain is added using alkylation reactions under controlled temperatures and solvents like DMF or DMSO.
Industrial Production Methods
For industrial-scale production, optimized reaction conditions and scalable synthetic routes are essential. Continuous flow chemistry might be employed to ensure high yields and purity, reducing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The fluorophenyl and piperazine moieties can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: : Ketone group reduction might yield alcohol derivatives.
Substitution: : Halogen exchange on the fluorophenyl ring or nucleophilic substitutions at the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides, chlorosilanes, under basic conditions with strong bases like NaOH or KOH.
Major Products
Hydroxylated derivatives from oxidation.
Alcohol derivatives from reduction.
Substituted triazolopyrimidines from nucleophilic substitution.
Scientific Research Applications
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one holds promise in various research fields:
Chemistry: : As a scaffold for designing new molecules with potential catalytic or binding properties.
Biology: : Investigated for its interaction with enzymes or receptors, potential inhibitor or activator.
Medicine: : Explored for its therapeutic potential in treating diseases, given its structural similarity to known pharmacophores.
Industry: : Potential use in the synthesis of advanced materials or as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism by which 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one exerts its effects depends on its application:
Molecular Targets: : It may interact with specific enzymes or receptor proteins, altering their activity.
Pathways Involved: : Could modulate signaling pathways, either inhibiting or activating key steps.
Comparison with Similar Compounds
When compared to other triazolopyrimidine-based compounds, this molecule's unique combination of a fluorophenyl ring and a piperazine moiety sets it apart:
Similar Compounds: : 1-[3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine, 1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propane.
Uniqueness: : Enhanced binding affinity or selectivity due to the specific arrangement of functional groups.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN7O/c1-3-6-16(7-4-2)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)18-9-5-8-17(23)14-18/h5,8-9,14-16H,3-4,6-7,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBMYZNMQEIHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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